molecular formula C14H15FN2O2S B2417976 8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one CAS No. 2320213-84-9

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B2417976
CAS No.: 2320213-84-9
M. Wt: 294.34
InChI Key: KWOTTYDYXZBMIS-UHFFFAOYSA-N
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Description

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methylthio Group: This step may involve the use of methylthiolating agents such as methylthiol chloride.

    Addition of the Tetrahydrofuran-2-yl Methyl Group: This can be done through alkylation reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the fluoro group.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to de-fluorinated or de-methylthiolated derivatives.

Scientific Research Applications

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone or 2-phenyl-4(3H)-quinazolinone.

    Fluorinated Quinazolinones: Compounds with similar fluorine substitutions.

    Thioether-Containing Quinazolinones: Compounds with similar methylthio groups.

Uniqueness

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

8-fluoro-2-methylsulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-20-14-16-12-10(5-2-6-11(12)15)13(18)17(14)8-9-4-3-7-19-9/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOTTYDYXZBMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=C2F)C(=O)N1CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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